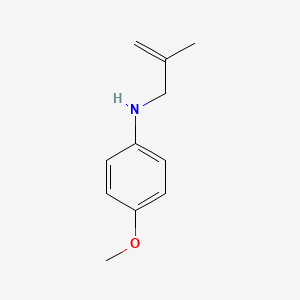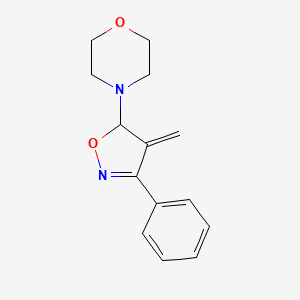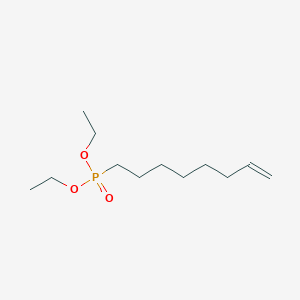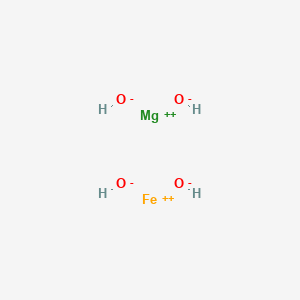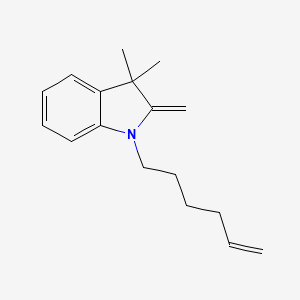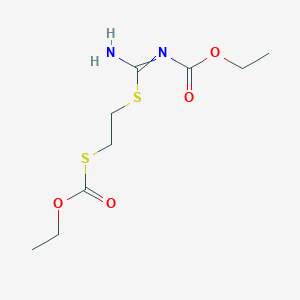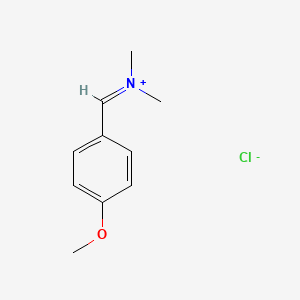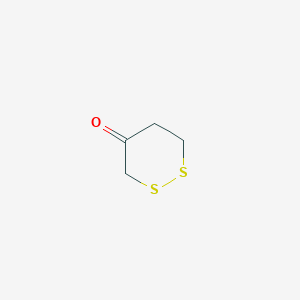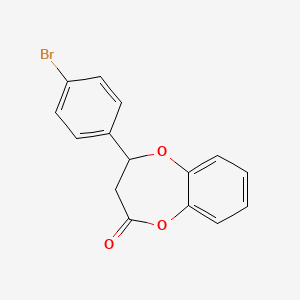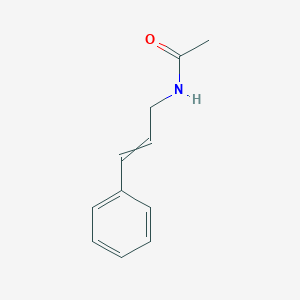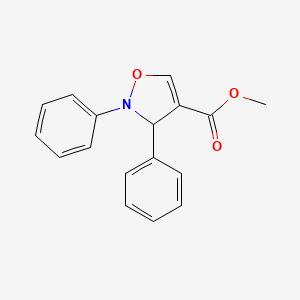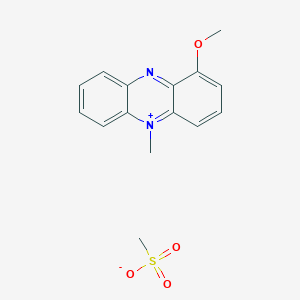
1-Methoxy-5-methylphenazin-5-ium methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-5-methylphenazin-5-ium methanesulfonate is a chemical compound known for its role as an electron-transport mediator. It is a photochemically stable compound that facilitates electron transfer between NAD(P)H and various electron acceptors, such as tetrazolium dyes. This compound is particularly useful in biochemical assays and medical technology due to its stability and efficiency in electron transfer processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methoxy-5-methylphenazin-5-ium methanesulfonate can be synthesized from 1-methoxyphenazine. The synthesis involves the methylation of 1-methoxyphenazine using methyl sulfate. The reaction conditions typically include the use of ethanol-ether as a solvent, and the product is recrystallized to achieve high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization and other standard purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-5-methylphenazin-5-ium methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced by NADH or NADPH in the presence of specific enzymes.
Substitution: The methoxy group can be substituted under certain conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: NADH or NADPH are commonly used as reducing agents.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of this compound by NADH results in the formation of a reduced form that can convert tetrazolium salt to purple precipitate formazan .
Applications De Recherche Scientifique
1-Methoxy-5-methylphenazin-5-ium methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as an electron mediator in various redox reactions.
Biology: Facilitates electron transfer in biochemical assays, such as lactate dehydrogenase and muscle succinate dehydrogenase assays.
Medicine: Employed in diagnostic assays and medical technology for visualizing dehydrogenase activities.
Industry: Utilized in the manufacturing of diagnostic reagents and other biochemical products .
Mécanisme D'action
The mechanism of action of 1-Methoxy-5-methylphenazin-5-ium methanesulfonate involves its role as an electron-transport mediator. It facilitates the transfer of electrons from NAD(P)H to various electron acceptors, such as tetrazolium dyes. This process results in the reduction of the acceptors and the formation of colored products, which can be easily visualized. The compound’s stability and efficiency in electron transfer make it a valuable tool in biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylphenazinium methyl sulfate: Another electron mediator with similar properties but less stability under light.
1-Hydroxy-5-methylphenazinium methyl sulfate: Similar in function but with a hydroxyl group instead of a methoxy group.
2-Amino-5-methylphenazinium methyl sulfate: Contains an amino group, offering different reactivity and applications.
Uniqueness
1-Methoxy-5-methylphenazin-5-ium methanesulfonate stands out due to its photochemical stability and efficiency in electron transfer processes. Unlike other similar compounds, it does not deteriorate upon storage under scattered light, making it more reliable for long-term use in various applications .
Propriétés
Numéro CAS |
116235-84-8 |
|---|---|
Formule moléculaire |
C15H16N2O4S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
methanesulfonate;1-methoxy-5-methylphenazin-5-ium |
InChI |
InChI=1S/C14H13N2O.CH4O3S/c1-16-11-7-4-3-6-10(11)15-14-12(16)8-5-9-13(14)17-2;1-5(2,3)4/h3-9H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
CNSDPAKTXOAFGM-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C2C=CC=C(C2=NC3=CC=CC=C31)OC.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


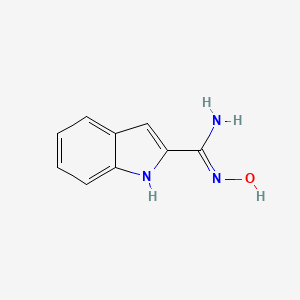
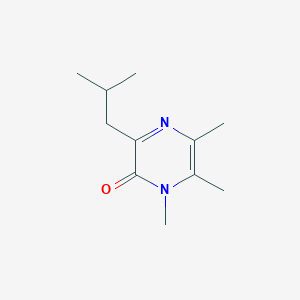
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
